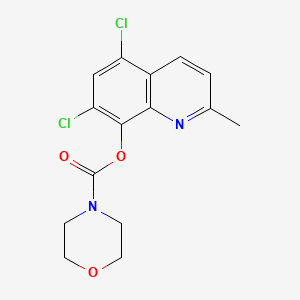![molecular formula C20H18FN3O3 B14946588 1-(4-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B14946588.png)
1-(4-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring substituted with fluorophenyl and hydroxyphenyl piperazine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Hydroxyphenyl Piperazine: This step involves the reaction of the pyrrole derivative with a hydroxyphenyl piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, DMF (dimethylformamide), and nucleophiles like thiols or amines.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl and hydroxyphenyl groups contribute to its binding affinity and specificity, while the piperazine moiety may enhance its solubility and bioavailability.
Comparación Con Compuestos Similares
- 1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE
- 1-(4-BROMOPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE
- 1-(4-METHOXYPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE
Uniqueness: 1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H18FN3O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H18FN3O3/c21-14-5-7-15(8-6-14)24-19(26)13-17(20(24)27)23-11-9-22(10-12-23)16-3-1-2-4-18(16)25/h1-8,13,25H,9-12H2 |
Clave InChI |
GLRXKNVCEYPBBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2O)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B14946505.png)


![1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946522.png)
![2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946528.png)

![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)

![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946562.png)
![N'-cyclohexylidene-2-[4-(quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B14946568.png)
![N-[2-(ethylsulfanyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B14946572.png)
![N-cyclopropyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B14946585.png)
![4-chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B14946603.png)
![3-fluorobenzyl 3-{5-[(3-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B14946604.png)
